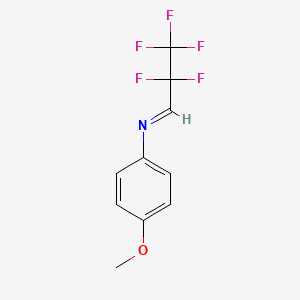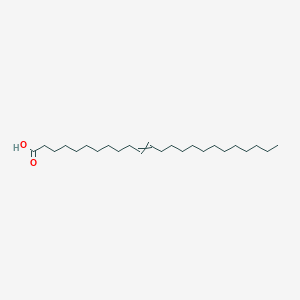![molecular formula C10H17NO2S B14264307 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one CAS No. 205173-21-3](/img/structure/B14264307.png)
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is a spiro compound that features a unique structure combining a spirocyclic framework with functional groups that contribute to its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones, such as cyclohexanone, with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like dry benzene. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is often achieved through column chromatography or recrystallization techniques.
化学反応の分析
Types of Reactions
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit enzymes involved in the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar reactivity but lacking the hydroxyl and thia groups.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with additional nitrogen atoms in the spirocyclic framework.
Uniqueness
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is unique due to the presence of both hydroxyl and thia groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
特性
CAS番号 |
205173-21-3 |
|---|---|
分子式 |
C10H17NO2S |
分子量 |
215.31 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2S/c12-7-6-11-9(13)8-14-10(11)4-2-1-3-5-10/h12H,1-8H2 |
InChIキー |
PYFRHVWIPXKAHD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)N(C(=O)CS2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


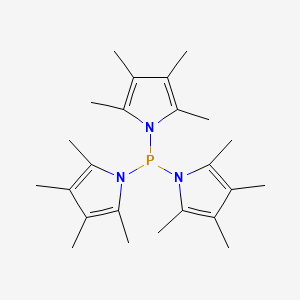
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
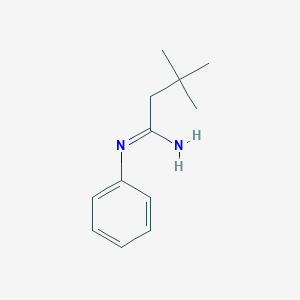
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
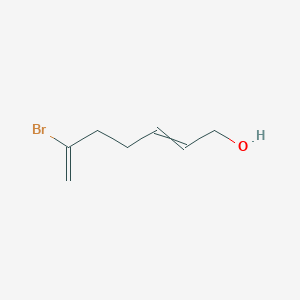
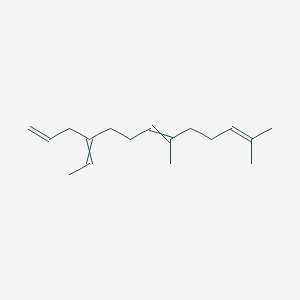
silane](/img/structure/B14264288.png)
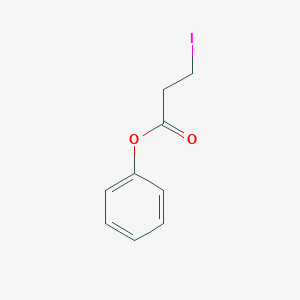
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

